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Abstract
N,N'-dinitrourea (DNU), a powerful energetic material and a key precursor in the synthesis of

other high-energy compounds, possesses a unique molecular architecture that dictates its

reactivity and stability. This technical guide provides an in-depth analysis of the molecular

structure and chemical bonding of N,N'-dinitrourea. It consolidates crystallographic and

computational data to offer a comprehensive understanding of its structural parameters.

Detailed experimental and computational methodologies are presented to aid in the replication

and further investigation of this molecule.

Introduction
N,N'-dinitrourea, with the chemical formula CH₂N₄O₅, is a nitrated derivative of urea.[1][2] Its

significance stems from its high density, positive oxygen balance, and its role as a synthetic

intermediate for other energetic materials like nitramide.[3][4] Despite its simple formula, the

presence of two nitro groups attached to the urea backbone leads to a complex electronic and

steric environment, making its structural analysis a subject of considerable interest. This guide

will delve into the precise geometric arrangement of its atoms and the nature of the chemical

bonds that govern its properties.
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The molecular structure of N,N'-dinitrourea has been elucidated through single-crystal X-ray

diffraction and computational modeling. These studies reveal a non-planar molecule with

specific bond lengths, bond angles, and torsional angles that are critical to its stability and

chemical behavior.

Crystallographic Data
Single-crystal X-ray diffraction studies have determined that N,N'-dinitrourea crystallizes in the

orthorhombic space group Fdd2.[5][6][7] The unit cell parameters and other crystallographic

data are summarized in the table below.

Parameter Value

Crystal System Orthorhombic

Space Group Fdd2

a 12.0015(9) Å

b 17.6425(13) Å

c 4.5555(4) Å

V 964.57 Å³

Z 8

Temperature 90 K

Calculated Density (Dc) 2.067 g/cm³

(Data sourced from X-ray single-crystal

diffraction studies)[5][6][7]

Molecular Geometry and Bonding
Computational studies, particularly those employing Density Functional Theory (DFT) with the

B3LYP functional and 6-31+G(d,p) basis set, have provided insights into the stable geometric

configuration of the DNU molecule.[6] These calculations indicate the existence of two stable

conformers with an energy difference of 12.621 kJ·mol⁻¹.[6] An X-ray diffraction study of the

potassium and dipotassium salts of dinitrourea showed a trend towards equalization of the C-
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N⁻-NO₂ bond lengths compared to the C-NH-NO₂ fragments, which is consistent with quantum-

chemical calculations.[8]

Specific bond lengths and angles are best obtained from the detailed crystallographic

information files (CIFs) associated with the published crystal structures. These files provide the

most accurate and comprehensive geometric data.

Synthesis of N,N'-Dinitrourea
The primary route for the synthesis of N,N'-dinitrourea is the nitration of urea using various

nitrating agents.[6] A common and effective method involves the use of a mixture of

concentrated nitric acid and oleum or sulfuric acid at low temperatures.[3][4]

Synthesis pathway of N,N'-dinitrourea from urea.

Experimental and Computational Protocols
Synthesis and Isolation
A typical synthesis protocol for N,N'-dinitrourea involves the direct nitration of urea.

Protocol: Nitration of Urea with Mixed Acids[3][4]

Preparation of Nitrating Mixture: Equal portions of 98% nitric acid and 20% oleum are

carefully mixed and cooled.[3] Alternatively, a 50:50 mixture of 95% sulfuric acid and 100%

nitric acid can be used.[4]

Reaction: Urea is slowly added to the cooled nitrating mixture while maintaining a low

temperature (e.g., -15°C to 5°C).[6]

Reaction Time: The reaction mixture is stirred for a specific duration, for instance, 30 minutes

at 5°C.[3]

Isolation: The resulting N,N'-dinitrourea precipitates out of the solution. The precipitate is

then isolated by filtration.

Purification: To remove acidic impurities, which can cause instability, the product is washed

multiple times with a suitable solvent like trifluoroacetic acid.[4] The purified product is then

dried and stored in a desiccator.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.researchgate.net/publication/264336239_Synthesis_Structure_and_Properties_of_NN'-Dinitrourea
https://www.researchgate.net/publication/286961468_Chemistry_of_urea_nitro_derivatives_I_Synthesis_of_NN'-dinitrourea
http://www.sciencemadness.org/talk/files.php?pid=318217&aid=29573
http://nowa.pirotechnika.one.pl/www2/DNM.pdf
http://www.sciencemadness.org/talk/files.php?pid=318217&aid=29573
http://nowa.pirotechnika.one.pl/www2/DNM.pdf
http://www.sciencemadness.org/talk/files.php?pid=318217&aid=29573
http://nowa.pirotechnika.one.pl/www2/DNM.pdf
https://www.researchgate.net/publication/286961468_Chemistry_of_urea_nitro_derivatives_I_Synthesis_of_NN'-dinitrourea
http://www.sciencemadness.org/talk/files.php?pid=318217&aid=29573
http://nowa.pirotechnika.one.pl/www2/DNM.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b171865?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


X-ray Crystallography
The determination of the crystal structure of N,N'-dinitrourea is performed using single-crystal

X-ray diffraction.

Protocol: Single-Crystal X-ray Diffraction

Crystal Growth: Single crystals of N,N'-dinitrourea suitable for diffraction are grown, often by

slow evaporation from a suitable solvent.

Data Collection: A selected crystal is mounted on a diffractometer. The crystal is cooled to a

low temperature (e.g., 90 K) to minimize thermal vibrations.[5][7] X-ray diffraction data are

collected by rotating the crystal in a beam of monochromatic X-rays.

Structure Solution and Refinement: The collected diffraction data are processed to determine

the unit cell dimensions and space group. The crystal structure is then solved using direct

methods or Patterson methods and refined using least-squares techniques.

Computational Modeling
Computational chemistry provides valuable insights into the molecular properties of N,N'-

dinitrourea.

Protocol: Density Functional Theory (DFT) Calculations[6]

Model Building: The initial molecular structure of N,N'-dinitrourea is built using molecular

modeling software.

Method Selection: A suitable theoretical method and basis set are chosen. For N,N'-

dinitrourea, the B3LYP functional with the 6-31+G(d,p) basis set has been shown to be

effective.[6]

Geometry Optimization: The energy of the molecule is minimized with respect to the

positions of its atoms to find the most stable conformation(s).

Frequency Analysis: Vibrational frequency calculations are performed on the optimized

structure to confirm that it represents a true energy minimum (no imaginary frequencies) and

to obtain thermodynamic properties.
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Property Calculation: Various molecular properties, such as bond lengths, bond angles,

dihedral angles, and electronic properties, are calculated from the optimized geometry.

Spectroscopic and Thermal Properties
The structure and bonding of N,N'-dinitrourea are further corroborated by various spectroscopic

techniques and thermal analysis.

Spectroscopic Data
Technique Observed Features

¹H NMR (DMSO-d₆) δ = 8.05 ppm (s, 2H)

¹³C NMR (DMSO-d₆) δ = 149.2 ppm

¹⁴N NMR (DMSO-d₆) δ = 223.0 ppm (N-NO₂), 352.4 ppm (N-NO₂)

Mass Spec. (EI) m/z: 150 [M⁺], 107, 89, 62, 46 (100%)

(Data sourced from various spectroscopic

analyses)[3]

Thermal Decomposition
Thermal analysis shows that N,N'-dinitrourea has limited thermal stability and can decompose

spontaneously.[9] The initial step in the thermal decomposition of the imidazolium salt of DNU

has been identified as the cleavage of the N-N bond in the anion.[9] The decomposition of

N,N'-dinitrourea can be autocatalytic in the presence of trace amounts of water, leading to the

formation of nitramide (NH₂NO₂) and CO₂, with the nitramide further decomposing to N₂O and

H₂O.[4]

Conclusion
The molecular structure and bonding of N,N'-dinitrourea have been well-characterized through

a combination of experimental techniques and computational studies. Its orthorhombic crystal

structure and non-planar molecular geometry are key determinants of its properties as an

energetic material. The synthesis, primarily through the nitration of urea, requires careful

control of reaction conditions to ensure the isolation of a pure and stable product. The detailed

protocols and data presented in this guide offer a solid foundation for researchers and
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scientists working with or developing materials based on the N,N'-dinitrourea scaffold. Further

research into its solid-state polymorphism and the detailed kinetics of its decomposition will

continue to be of high interest in the field of energetic materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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